![molecular formula C22H26F2N4O3 B2666810 N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide CAS No. 899729-61-4](/img/structure/B2666810.png)
N-(2,5-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of fluorine atoms on the phenyl ring, a dimethylamino group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-difluoroaniline with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-(dimethylamino)benzaldehyde under specific conditions to form a secondary intermediate.
Final Amide Formation: The secondary intermediate undergoes a reaction with morpholine and an appropriate coupling reagent to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like crystallization, distillation, and chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: Used in studies to understand biochemical pathways and interactions.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for medical imaging.
Industry
Chemical Industry: Utilized in the synthesis of other complex organic compounds.
Pharmaceutical Industry: Employed in the production of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of N-(2,5-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide involves:
Molecular Targets: Interaction with specific molecular targets such as enzymes, receptors, or proteins.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-difluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
- N-(2,5-difluorophenyl)-N’-{2-[4-(methylamino)phenyl]-2-(morpholin-4-yl)ethyl}ethanediamide
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring.
- Functional Groups : Unique combination of dimethylamino and morpholine groups.
- Chemical Stability : Enhanced stability due to specific structural features.
Propiedades
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O3/c1-27(2)17-6-3-15(4-7-17)20(28-9-11-31-12-10-28)14-25-21(29)22(30)26-19-13-16(23)5-8-18(19)24/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIEKJNBXCWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2666728.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2666729.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666731.png)
![2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile](/img/structure/B2666732.png)
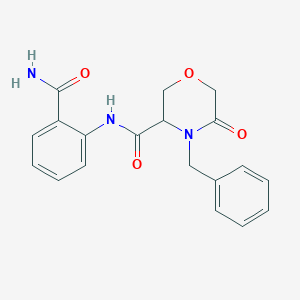
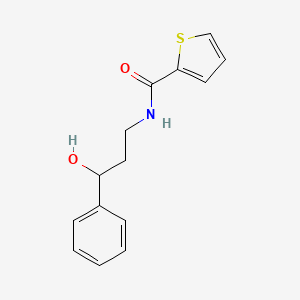
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate](/img/structure/B2666735.png)
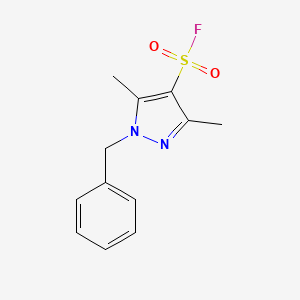
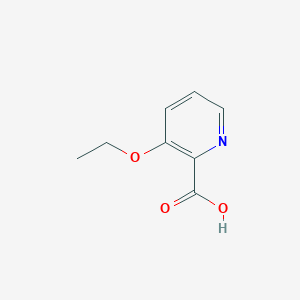
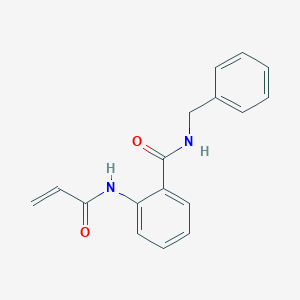
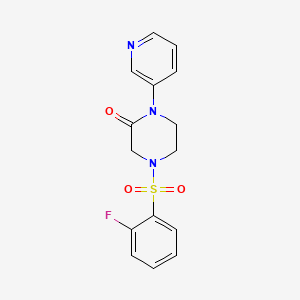
![prop-2-en-1-yl 5-(3-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2666746.png)
![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-ethylanilino)-2-propen-1-one](/img/structure/B2666747.png)
![N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2666748.png)
